![molecular formula C11H7F3N2O B1399960 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde CAS No. 1393125-27-3](/img/structure/B1399960.png)

4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde

Vue d'ensemble

Description

4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .

Synthesis Analysis

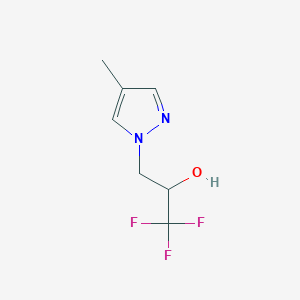

The general procedure for the synthesis of 4-(Trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis

The linear formula of 4-(Trifluoromethyl)benzaldehyde is CF3C6H4CHO . Its molecular weight is 174.12 .Chemical Reactions Analysis

4-(Trifluoromethyl)benzaldehyde is a reactant that has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Physical and Chemical Properties Analysis

4-(Trifluoromethyl)benzaldehyde is a liquid at 20°C . It has a refractive index of 1.463 . Its boiling point is 66-67°C at 13mmHg , and it has a density of 1.275g/mL at 25°C .Applications De Recherche Scientifique

Synthesis and Anti-Inflammatory Studies

A novel series of sulfonamides was synthesized from 4-[1-(4-aminosulfonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid, a derivative related to 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde. These compounds demonstrated significant anti-inflammatory activity in rat models, some showing even greater effectiveness than celecoxib, a reference drug, with minimal ulcerogenic effects (Mustafa et al., 2016).

Cytotoxicity and Carbonic Anhydrase Inhibition

Another research synthesized various 4-substitutedphenyl benzenesulfonamides and tested them for cytotoxicity and tumor specificity, as well as their potential as carbonic anhydrase inhibitors. Some derivatives exhibited notable cytotoxic activities, crucial for anti-tumor studies, and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

pH Measurement in Biological Media

The synthesis of various trifluoromethylazoles, including structures similar to this compound, allowed for the determination of pKa values through 19F NMR spectroscopy. These findings suggest potential uses in measuring pH in biological media (Jones et al., 1996).

Cytotoxic Effects in Cancer Cell Lines

Palladium(II) complexes bearing pyrazole-based Schiff base ligands were synthesized and showed significant cytotoxic effects against head and neck squamous carcinoma cells. These findings indicate the potential of such compounds in cancer treatment (Abu-Surrah et al., 2010).

Antimicrobial Activity

A series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were synthesized and exhibited significant antimicrobial activity against various bacteria and fungi, suggesting their potential in antimicrobial therapy (Lal et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

“4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde” is a type of organic compound known as a trifluoromethylbenzene . Trifluoromethylbenzenes are often used in medicinal chemistry due to their ability to modify the biological activity of various compounds.

Mode of Action

The compound contains a trifluoromethyl group and a benzaldehyde group. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The benzaldehyde group can undergo various reactions such as nucleophilic addition and oxidation .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)pyrazol-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-15-16(6-9)10-3-1-8(7-17)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOOCZQLOFSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=C(C=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)

![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)

![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B1399881.png)

![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)

![[1-Cyclopropyl-2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B1399899.png)